molecular formula C20H25N5O3 B14933646 N-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

N-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

Cat. No.: B14933646
M. Wt: 383.4 g/mol
InChI Key: YUTDRMJBLJRCDB-UHFFFAOYSA-N
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Description

N-[2-(4-Carbamoylpiperidin-1-yl)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a synthetic small molecule characterized by a beta-carboline scaffold fused with a piperidine carboxamide moiety. The beta-carboline core is a tricyclic structure with a pyrido[3,4-b]indole framework, which is known for its diverse biological activities, including interactions with neurotransmitter receptors and enzyme inhibition .

Properties

Molecular Formula

C20H25N5O3

Molecular Weight

383.4 g/mol

IUPAC Name

N-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide

InChI

InChI=1S/C20H25N5O3/c21-19(27)13-5-8-24(9-6-13)18(26)11-22-20(28)25-10-7-15-14-3-1-2-4-16(14)23-17(15)12-25/h1-4,13,23H,5-12H2,(H2,21,27)(H,22,28)

InChI Key

YUTDRMJBLJRCDB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)CNC(=O)N2CCC3=C(C2)NC4=CC=CC=C34

Origin of Product

United States

Preparation Methods

The synthesis of N-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide involves multiple steps. The process typically starts with the reaction of isonipecotamide with 1-(2-(3-formyl-N-methylbenzamido)ethyl)piperidin-4-yl [1,1’-biphenyl]-2-ylcarbamate. This is followed by acidification, debenzylation, and reductive ammonification to yield the final product . Industrial production methods often involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

N-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is extensively studied for its role as a bronchodilator in the treatment of COPD. Additionally, its muscarinic antagonist properties make it a valuable tool in studying muscarinic receptors and their role in various physiological processes .

Mechanism of Action

N-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide exerts its effects by selectively binding to muscarinic receptors, particularly the M3 subtype. This binding inhibits the action of acetylcholine, leading to relaxation of the bronchial smooth muscle and subsequent bronchodilation .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares structural motifs with several piperidine- and carboxamide-containing derivatives. Below is a comparative analysis based on synthesis, physicochemical properties, and bioactivity.

Structural Analogues

  • N-[2-(4-Benzylpiperazin-1-yl)-2-Oxoethyl]-1,3,4,9-Tetrahydro-2H-Beta-Carboline-2-Carboxamide (): Key Difference: Replacement of the 4-carbamoylpiperidin group with a 4-benzylpiperazine moiety. Piperazine derivatives are often associated with enhanced solubility and serotonin receptor affinity .
  • N-(2-[(4-Chlorophenyl)Amino]-2-Oxoethyl)Piperidine-1-Carboxamide (4r) (): Key Difference: Simpler piperidine-carboxamide structure lacking the beta-carboline core. Impact: Absence of the beta-carboline scaffold reduces planar aromaticity, likely diminishing intercalation or stacking interactions with biological targets.

Discussion and Key Differentiators

Structural Complexity vs. Bioactivity : The beta-carboline core distinguishes the target compound from simpler piperidine-carboxamides, enabling multi-target interactions but complicating synthesis and solubility.

Synthetic Accessibility : Derivatives in were synthesized efficiently (2–3 steps), whereas beta-carboline incorporation may require additional cyclization steps, reducing scalability .

Biological Activity

N-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide (commonly referred to as the compound ) is a derivative of the beta-carboline class of compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antitumor properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C19H27N5O3
  • Molecular Weight : 373.457 g/mol
  • SMILES Notation : NC(=O)C1CCN(CC1)C(=O)C(C1=CC=CC=C1)C(=O)N(C)C(C1)=O

This structure suggests that the compound may interact with various biological targets due to its complex arrangement of functional groups.

Antitumor Activity

Recent studies have highlighted the antitumor potential of beta-carboline derivatives. The compound has been evaluated for its ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.

  • Cell Proliferation Inhibition : The compound demonstrated significant inhibitory effects on cancer cell lines such as PC-3 (prostate cancer), with an IC50 value of approximately 9.86 µM. This indicates a potent capacity to suppress cell growth and migration .
  • Induction of Apoptosis : Mechanistic studies revealed that treatment with this compound leads to increased levels of reactive oxygen species (ROS), which are known to trigger apoptotic pathways. In flow cytometry assays, a substantial increase in apoptosis was observed at concentrations as low as 10 µM .
  • Cell Cycle Arrest : The compound was shown to cause cell cycle arrest at the G0/G1 phase, further contributing to its antitumor efficacy .

Comparative Biological Activity

To better understand the biological activity of this compound, a comparative analysis with other beta-carboline derivatives was conducted:

CompoundIC50 (µM)Mechanism of Action
Compound A (related beta-carboline)8.8Induces apoptosis via ROS accumulation
Compound B (related beta-carboline)9.86Cell cycle arrest and apoptosis induction
Harmine (known beta-carboline)30Apoptosis induction at higher concentrations

Case Studies

Several case studies have reported on the biological activity of beta-carboline derivatives:

  • Antitumor Efficacy in Animal Models : In vivo studies demonstrated that compounds similar to this compound significantly inhibited tumor growth in mouse models of hepatocellular carcinoma by promoting apoptosis and DNA damage .
  • Synergistic Effects with Other Agents : Research indicated that combining this compound with other chemotherapeutic agents could enhance its efficacy against resistant cancer strains through synergistic mechanisms .

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